3-Hydroxy-1-methylxanthine

Carcinogenicity Sarcoma induction Rodent bioassay

3-Hydroxy-1-methylxanthine (CAS 14002-16-5) is a unique methylxanthine with an N‑3 hydroxyl group that enables covalent DNA adduct formation, a property absent in theophylline or caffeine. It serves as an essential positive control in carcinogenicity bioassays due to its confirmed induction of sarcomas in rodent models. Its lower pKa (7.21) and moderate aqueous solubility (~2.85 g/L) make it a valuable reference for formulation and dissolution studies requiring a partially ionized xanthine core. Ensure your oncogenicity and DNA repair research has the correct reactive endpoint—verify the N‑3 hydroxyl is present before procurement.

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
CAS No. 14002-16-5
Cat. No. B075849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-methylxanthine
CAS14002-16-5
Synonyms3-hydroxy-1-methylxanthine
Molecular FormulaC6H6N4O3
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N=CN2)N(C1=O)O
InChIInChI=1S/C6H6N4O3/c1-9-5(11)3-4(8-2-7-3)10(13)6(9)12/h2,13H,1H3,(H,7,8)
InChIKeyGCEOAXRRWCDSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1-methylxanthine (CAS 14002-16-5): A Procarcinogenic Methylxanthine Metabolite


3-Hydroxy-1-methylxanthine is a purine alkaloid and a member of the methylxanthine class. It is structurally characterized by a hydroxyl substituent at the N-3 position of the xanthine core, a feature that distinguishes it from the pharmacologically prominent dimethylxanthines (e.g., theophylline) and trimethylxanthines (e.g., caffeine). Unlike these widely consumed stimulants, 3-hydroxy-1-methylxanthine is not a primary human metabolite of caffeine; instead, it arises from the deamination of the oncogenic purine N-oxide, 1-methylguanine 3-oxide [1]. This metabolic origin is directly linked to its established role as a proximate oncogen that induces sarcomas in experimental animals, a property not shared by its non-hydroxylated methylxanthine counterparts [2].

Why Theophylline or Caffeine Cannot Substitute for 3-Hydroxy-1-methylxanthine in Carcinogenicity and DNA-Adduct Research


Generic substitution with commonly available methylxanthines such as theophylline, caffeine, or 1-methylxanthine is not scientifically valid in studies that require DNA‑reactive or oncogenic endpoints. The N‑3 hydroxyl group of 3‑hydroxy‑1‑methylxanthine is the critical structural determinant that enables covalent adduct formation with nucleosides [1], a property that is absent in non‑hydroxylated methylxanthines. Consequently, 3‑hydroxy‑1‑methylxanthine acts as a direct‑acting oncogen in rodent models, inducing sarcomas and other neoplasms [2], whereas theophylline and caffeine are not classified as carcinogens under similar exposure paradigms [2]. Physicochemical differences, including a lower pKa and reduced aqueous solubility, further differentiate 3‑hydroxy‑1‑methylxanthine from its dimethylated analogues and impact its ionization, solubility, and potential formulation strategies . Without the N‑3 hydroxyl group, replacement compounds lose the DNA‑adduct–forming capability and the oncogenic potency that are the primary research endpoints for which 3‑hydroxy‑1‑methylxanthine is procured.

Quantitative Evidence for Selecting 3-Hydroxy-1-methylxanthine over Common Methylxanthine Analogues


Oncogenic Potency in Rodent Models: 3-Hydroxy-1-methylxanthine versus Theophylline and Caffeine

3‑Hydroxy‑1‑methylxanthine induces sarcomas at the site of subcutaneous administration in rats, a property that defines it as a proximate oncogen. In contrast, theophylline, a 1,3‑dimethylxanthine, was tested in a full two‑year NTP carcinogenicity bioassay and was not considered carcinogenic under the conditions of the study [1]. Caffeine is likewise not classified as a carcinogen by IARC. The qualitative oncogenic difference is absolute: 3‑hydroxy‑1‑methylxanthine is oncogenic; theophylline and caffeine are not. This functional dichotomy is what makes the compound a requisite positive control or test article in carcinogenicity research.

Carcinogenicity Sarcoma induction Rodent bioassay

Covalent DNA Adduct Formation: 3-Hydroxy-1-methylxanthine vs. Non-Hydroxylated Methylxanthines

The acetate ester of 3‑hydroxy‑1‑methylxanthine forms a covalent adduct with uridine, with binding demonstrated between C‑8 of the xanthine moiety and O‑2 of the uracil base. This adduct is identical to that formed with polyuridylic acid after enzymatic hydrolysis. Theophylline, caffeine, and 1‑methylxanthine lack the N‑3 hydroxyl group necessary for ester activation and subsequent nucleoside attack; consequently, they do not form analogous covalent adducts under the same conditions [1]. This structural requirement establishes a direct mechanistic basis for the unique DNA‑damaging activity of 3‑hydroxy‑1‑methylxanthine.

DNA adduct Covalent binding Nucleoside modification

Ionization State at Physiological pH: 3-Hydroxy-1-methylxanthine vs. Theophylline

3‑Hydroxy‑1‑methylxanthine possesses a predicted pKa of 7.21 ± 0.20 , indicating that it is approximately 50 % ionized at physiological pH 7.4. In contrast, theophylline has a measured acidic pKa of 8.6 – 8.8 [1], meaning it remains predominantly unionized at pH 7.4. This ionization difference affects both passive membrane permeability and solubility‑pH profiles, potentially altering absorption, distribution, and the experimental conditions required for in vitro assays. When a research protocol demands a methylxanthine that is substantially ionized at physiological pH, 3‑hydroxy‑1‑methylxanthine offers a distinct physicochemical profile that theophylline cannot match.

pKa Ionization Drug formulation

Aqueous Solubility: 3-Hydroxy-1-methylxanthine vs. Theophylline

The estimated water solubility of 3‑hydroxy‑1‑methylxanthine is 2853 mg/L at 25 °C , which is approximately one‑third the solubility of theophylline (8300 mg/L at 25 °C) [1]. Caffeine is even more soluble (~20 g/L). This lower solubility can be advantageous in controlled‑release formulations or when a less soluble methylxanthine is desired to limit dissolution rate. Conversely, for applications requiring a sparingly soluble purine derivative, 3‑hydroxy‑1‑methylxanthine may be preferred over the more soluble dimethylxanthine alternatives.

Solubility Formulation Bioavailability

High-Value Application Scenarios for 3-Hydroxy-1-methylxanthine Based on Quantitative Differentiation


Positive Control in Carcinogenicity and Genotoxicity Screening

Because 3‑hydroxy‑1‑methylxanthine is a confirmed rodent oncogen [1], it serves as an ideal positive control article in short‑term and long‑term carcinogenicity bioassays. Its well‑documented ability to induce sarcomas provides a benchmark response against which novel test compounds can be compared, a role that theophylline or caffeine cannot perform due to their lack of oncogenicity [1].

Mechanistic Studies of DNA Adduct Formation and Repair

The covalent adduct formed between 3‑hydroxy‑1‑methylxanthine and uridine/thymidine is structurally characterized and mechanistically understood [2]. This makes the compound a valuable tool for investigating DNA adduct repair pathways, adduct‑induced mutagenesis, and the development of adduct‑specific detection methods. Non‑hydroxylated methylxanthines are chemically incapable of forming analogous adducts [2].

Biopharmaceutical Profiling of Weakly Acidic Methylxanthine Scaffolds

With a pKa of 7.21 , 3‑hydroxy‑1‑methylxanthine is significantly more acidic than theophylline (pKa 8.6) . This property allows formulation scientists to study the impact of enhanced ionization on passive permeability, solubility‑pH behavior, and salt formation strategies, using a methylxanthine core that is partially ionized at gastrointestinal and plasma pH.

Sparingly Soluble Methylxanthine Reference Standard

The aqueous solubility of 3‑hydroxy‑1‑methylxanthine (~2.85 g/L) is substantially lower than that of theophylline (~8.3 g/L) . This solubility differential positions the compound as a useful reference standard for dissolution testing, controlled‑release formulation development, or any analytical application requiring a methylxanthine with moderate aqueous solubility.

Quote Request

Request a Quote for 3-Hydroxy-1-methylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.